molecular formula C16H11NO5 B8293165 2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one

2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one

Cat. No. B8293165
M. Wt: 297.26 g/mol
InChI Key: LCIYSKCDHYRUFT-UHFFFAOYSA-N
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Patent
US06500846B1

Procedure details

3 g (8.85 mmol) of the compound obtained in Example 23 was stirred in 30 ml of aqueous 80% ethanol solution and 10 ml of aqueous 30% sulfuric acid solution at 120° C. for 18 hours. After the reaction was completed, the mixture was cooled to room temperature, and neutralized with conc. ammonia water. Then the obtained solid was filtered, washed with water, and dried to give 1.8 g of the title compound in a yield of 68%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[O:11][C:12]4[C:17]([C:18](=[O:21])[C:19]=3[OH:20])=[CH:16][C:15]([NH:22]C(=O)C)=[CH:14][CH:13]=4)=[CH:9][C:4]=2[O:3][CH2:2]1.S(=O)(=O)(O)O.O.N>C(O)C>[NH2:22][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[O:11][C:10]([C:8]1[CH:7]=[CH:6][C:5]3[O:1][CH2:2][O:3][C:4]=3[CH:9]=1)=[C:19]([OH:20])[C:18]2=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=2OC1=CC=C(C=C1C(C2O)=O)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the obtained solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(=C(OC2=CC1)C1=CC2=C(OCO2)C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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